molecular formula C13H13NO2S B12572793 2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester CAS No. 277299-04-4

2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester

Cat. No.: B12572793
CAS No.: 277299-04-4
M. Wt: 247.31 g/mol
InChI Key: WANKHEREZAPKJP-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester is an organic compound with a complex structure that includes a cyano group, a phenyl ring substituted with a methylthio group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-(methylthio)benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the phenyl ring and ester group can participate in various binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester: Similar structure but lacks the methylthio group.

    2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks both the cyano and methylthio groups.

    Ethyl 2-cyano-3,3-diphenylacrylate: Contains a cyano group and phenyl rings but differs in the substitution pattern.

Uniqueness

2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

277299-04-4

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11(9-14)8-10-4-6-12(17-2)7-5-10/h4-8H,3H2,1-2H3

InChI Key

WANKHEREZAPKJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)SC)C#N

Origin of Product

United States

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